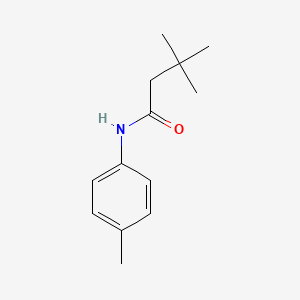

![molecular formula C17H23ClFNO B5503895 [1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)

[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis involves complex chemical reactions, often starting with simpler molecules to form the desired compound. For compounds similar to [1−(4−chloro−2−fluorobenzyl)−3−(cyclopropylmethyl)piperidin−3−yl]methanol, research shows a variety of synthesis methods involving condensation reactions, the use of solvents like methylene dichloride, and bases such as triethylamine. Spectroscopic techniques alongside X-ray crystallography play crucial roles in characterizing the synthesized compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using X-ray crystallography, revealing details such as the conformation of piperidine rings and the geometry around specific atoms like sulfur or nitrogen. The crystallographic studies provide insights into the monoclinic space groups and cell parameters, highlighting the molecular geometry and intermolecular interactions within the crystal lattice (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like [1−(4−chloro−2−fluorobenzyl)−3−(cyclopropylmethyl)piperidin−3−yl]methanol can include various functionalization processes, interaction with other chemical entities leading to new compounds, and the study of their reactivity under different conditions. The chemical properties are closely linked to the functional groups present in the molecule and their respective electronic and steric effects on reactivity (Girish et al., 2008).

Physical Properties Analysis

Physical properties such as melting points, solubility in different solvents, and crystal morphology are determined through experimental studies. These properties are crucial for understanding the compound's behavior in various environments and for its potential application in different fields. Techniques like thermogravimetric analysis, differential scanning calorimetry, and single-crystal X-ray diffraction are employed to elucidate these characteristics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties analysis involves studying the reactivity of the compound with different reagents, its stability under various conditions, and its interaction with biological molecules if relevant. This analysis is fundamental for applications in medicinal chemistry, materials science, and other domains. Investigations into the compound's behavior in reaction mechanisms, its electron donation/withdrawal capabilities, and interaction with metals or other organic molecules are critical aspects of this analysis (Eckhardt et al., 2020).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions provides insights into the chemical behavior of complex organic compounds, including those similar to the requested compound. For example, studies on the reaction of piperidine with nitro-aromatic compounds offer a foundation for understanding how substitutions on aromatic rings can influence reaction mechanisms and product formations (Pietra & Vitali, 1972).

Methanol in Chemical Fixation and Synthesis

Methacarn fixation, where methanol is used as a substitute for ethanol in Carnoy's fluid, demonstrates the application of methanol in biological specimen preservation, enhancing tissue detail quality for microscopic examination (Puchtler et al., 1970). Similarly, the role of methanol as a carbon source for methanotrophs showcases its potential in biotechnological applications, including single-cell protein production, biopolymers, and biofuels, leveraging its abundant and renewable nature (Strong, Xie, & Clarke, 2015).

Environmental and Analytical Applications

Studies on chlorophenols in municipal solid waste incineration highlight the environmental implications of chlorinated organic compounds, closely related to the chloro- and fluoro-substituted compounds of interest. These studies focus on their role as precursors to more harmful compounds and their pathways in industrial processes (Peng et al., 2016). Additionally, the application of redox mediators in the treatment of organic pollutants by using oxidoreductive enzymes showcases the potential for chemically complex structures in environmental remediation processes (Husain & Husain, 2007).

Safety and Hazards

properties

IUPAC Name |

[1-[(4-chloro-2-fluorophenyl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClFNO/c18-15-5-4-14(16(19)8-15)10-20-7-1-6-17(11-20,12-21)9-13-2-3-13/h4-5,8,13,21H,1-3,6-7,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZPAIXURMRJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)F)(CC3CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)

![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)